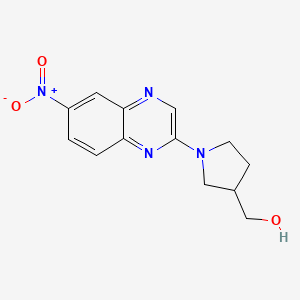

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol

Description

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C13H14N4O3 and a molecular weight of 274.28 g/mol . It is characterized by a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidine ring attached to a methanol group at the 3-position

Properties

IUPAC Name |

[1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-8-9-3-4-16(7-9)13-6-14-12-5-10(17(19)20)1-2-11(12)15-13/h1-2,5-6,9,18H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPAEMZHKRRLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by reacting a suitable amine with a ketone or aldehyde, followed by reduction.

Attachment of Methanol Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4), and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol typically involves several key steps:

- Formation of the Quinoxaline Ring : Condensation of o-phenylenediamine with a dicarbonyl compound.

- Nitration : Introduction of the nitro group at the 6-position using concentrated nitric and sulfuric acids.

- Pyrrolidine Formation : Reaction of a suitable amine with a ketone or aldehyde followed by reduction.

- Attachment of Methanol Group : Final modification to introduce the methanol group.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in organic synthesis. Its structural features allow for modifications that can lead to derivatives with enhanced properties.

Biology

This compound has been investigated for its biological activities , including:

- Antimicrobial Properties : Studies have shown that compounds related to quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting these microorganisms .

- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. A study highlighted the anticancer potential of related compounds, suggesting that this compound may share similar properties .

Medicine

The therapeutic applications of this compound are being explored in various contexts:

- Drug Development : There is ongoing research into its potential as a drug candidate for treating diseases such as cancer and infections. The pharmacological properties attributed to its structure suggest it could interact with specific molecular targets involved in disease pathways .

Industrial Applications

In industry, this compound is utilized in:

- Material Development : It serves as a precursor for synthesizing functionalized polymers and other materials that require specific chemical properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for synthesis | Used in organic reactions |

| Biology | Antimicrobial & anticancer | Significant activity against pathogens |

| Medicine | Potential drug candidate | Explored for various therapeutic applications |

| Industry | Material development | Precursor for functionalized polymers |

Case Studies

-

Antimicrobial Activity Study :

- A series of quinoxaline derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity against Mycobacterium smegmatis, suggesting that similar modifications could be applied to this compound for improved efficacy .

-

Anticancer Research :

- A study focusing on the anticancer properties of quinoxaline derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines. The mechanism involved interaction with cellular pathways critical for proliferation and survival, indicating potential pathways for further exploration with this compound .

Mechanism of Action

The mechanism of action of (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The quinoxaline ring can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes . The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)propanol: Similar structure with a propanol group instead of methanol.

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)butanol: Similar structure with a butanol group instead of methanol.

Uniqueness

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity . The presence of the nitro group, quinoxaline ring, and pyrrolidine ring in a single molecule allows for diverse interactions with molecular targets and pathways, making it a versatile compound for various scientific research applications .

Biological Activity

(1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound has the following chemical identifiers:

- CAS Number : 1417794-35-4

- Molecular Formula : C12H14N4O2

- Molecular Weight : 246.26 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in microbial growth and survival. The nitroquinoxaline moiety is known for its ability to interfere with nucleic acid synthesis, a crucial process for bacterial proliferation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its efficacy against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Mycobacterium tuberculosis | 8 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

-

Study on Mycobacterial Activity :

A study evaluated the compound's activity against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that this compound inhibited the growth of the bacteria at a MIC of 8 µg/mL, suggesting a promising lead for tuberculosis treatment . -

Evaluation Against ESKAPE Pathogens :

Another investigation focused on the compound's effectiveness against ESKAPE pathogens, which are notorious for their antibiotic resistance. The compound exhibited variable potency, being particularly effective against Staphylococcus aureus and Enterococcus faecium, while showing limited activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR has shown that alterations to the pyrrolidine ring or the nitroquinoxaline group can significantly impact antimicrobial potency. For instance, substituting different functional groups on the quinoxaline moiety has been linked to improved efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-yl)methanol?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving quinoxaline derivatives and pyrrolidine intermediates. For example, a nitro group can be introduced at the 6-position of quinoxaline via nitration under controlled acidic conditions. Subsequent coupling with a pyrrolidin-3-ylmethanol moiety may involve nucleophilic substitution or reductive amination. Characterization typically employs NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity validation .

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Advanced spectroscopic techniques are critical. ¹H NMR can confirm the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and nitroquinoxaline protons (δ 8.0–9.0 ppm). IR spectroscopy identifies functional groups like -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is commonly employed. Recrystallization from ethanol or methanol may enhance purity. For polar impurities, reverse-phase HPLC with acetonitrile/water mobile phases (C18 columns) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for nitroquinoxaline derivatives under varying pH conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. UV-Vis spectroscopy monitors degradation kinetics, while LC-MS identifies decomposition products (e.g., nitro group reduction to amine). Conflicting data may arise from solvent polarity or trace metal ion catalysis; thus, chelating agents like EDTA can isolate variables .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

- Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask methods and computational tools (EPI Suite).

- Phase 2 : Assess biodegradation using OECD 301D tests and photolysis under simulated sunlight (λ > 290 nm).

- Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs) .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like DNA topoisomerase II (nitroquinoxalines inhibit via intercalation) or bacterial enzymes (e.g., dihydrofolate reductase) provides mechanistic insights. MD simulations (GROMACS) evaluate binding stability over 100 ns trajectories. Validate predictions with in vitro MIC assays against Gram-positive/negative strains .

Q. What strategies address low yields in the coupling of nitroquinoxaline with pyrrolidinemethanol derivatives?

- Methodological Answer : Optimize reaction conditions:

- Catalysis : Use Pd/C or Ni catalysts for nitro group retention during coupling.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves yield .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in NMR data for nitroquinoxaline-containing compounds?

- Methodological Answer : Contradictions may stem from tautomerism or solvent-induced shifts. Compare spectra across deuterated solvents (CDCl₃ vs. DMSO-d₆). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational NMR predictors (GIAO-DFT) .

Q. What analytical approaches validate the absence of genotoxic impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.